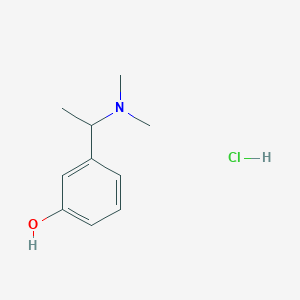

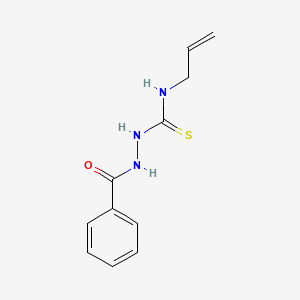

![molecular formula C18H14O5 B1305284 2-[(4-氧代-3-苯基-4H-色满-7-基)氧基]丙酸 CAS No. 99007-90-6](/img/structure/B1305284.png)

2-[(4-氧代-3-苯基-4H-色满-7-基)氧基]丙酸

描述

“2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid” is a chemical compound with the molecular formula C18H14O5 . It is a type of coumarin, a group of nature-occurring lactones first derived from Tonka beans . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Molecular Structure Analysis

The molecular structure of “2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can be used to identify the hydrogen and carbon environments in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid” include a predicted boiling point of 529.0±50.0 °C and a predicted density of 1.341±0.06 g/cm3 .科学研究应用

合成方法和应用

6$H$-苯并[$c$]色满-6-酮与本化合物在结构上相似,作为次级代谢物中的核心结构,具有相当重要的药理学意义。由于其天然可得性有限,这些化合物的合成程序至关重要。文献描述了各种合成方案,包括 Suzuki 偶联反应和金属或碱催化的环化,突出了它们在开发药理活性分子中的重要性。这些合成方法对于探索此类化合物在科学研究中的潜在应用至关重要,尤其是在药理学和药物化学中(Mazimba,2016 年)。

环境归宿和影响

涉及类似化合物的另一个研究领域包括对其环境归宿和影响的研究,例如苯氧基除草剂对土壤、有机质和矿物质的吸附。这些研究对于了解此类化合物如何与环境相互作用至关重要,影响土壤化学并可能影响水源(Werner、Garratt 和 Pigott,2012 年)。

化学性质和反应

已经研究了一系列 C4 和 C8 氧代工艺化学品的环境和水生影响,强调了了解此类化合物的化学性质和反应的重要性。这些知识有助于评估其潜在的环境影响,包括生物降解性和对水生生物的毒性(Staples,2001 年)。

药物开发中的杂环化合物

杂环化合物,包括 2-氧代-3-氰基吡啶衍生物,由于其多样的生物活性而在药物开发中发挥着至关重要的作用。此类化合物因其作为抗癌、抗菌和抗真菌剂的潜力而受到探索。这些支架的高反应性使其成为各种有机合成中的有价值的化学中间体,证明了杂环化合物在开发新的治疗剂中的广泛适用性(Ghosh 等人,2015 年)。

未来方向

The future directions for “2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid” could involve further exploration of its synthesis methods, chemical reactions, and biological properties. Given the wide range of biological properties exhibited by coumarin derivatives , there is potential for extensive research in this area.

作用机制

Mode of Action

It’s known that many chromene derivatives interact with various cellular targets, leading to changes in cellular processes .

Biochemical Pathways

Chromene derivatives are known to interact with various biochemical pathways, but the specific pathways affected by this compound require further investigation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid . .

属性

IUPAC Name |

2-(4-oxo-3-phenylchromen-7-yl)oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O5/c1-11(18(20)21)23-13-7-8-14-16(9-13)22-10-15(17(14)19)12-5-3-2-4-6-12/h2-11H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWAAQBZVLXILN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50912907 | |

| Record name | 2-[(4-Oxo-3-phenyl-4H-1-benzopyran-7-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99007-90-6 | |

| Record name | Propanoic acid, 2-((4-oxo-3-phenyl-4H-1-benzopyran-7-yl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099007906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(4-Oxo-3-phenyl-4H-1-benzopyran-7-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

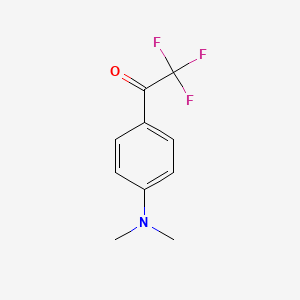

![ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1305211.png)

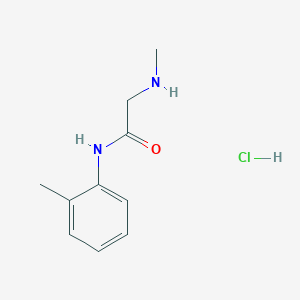

![Methyl 2-(1-[1,1'-biphenyl]-4-ylethylidene)-1-hydrazinecarboxylate](/img/structure/B1305215.png)

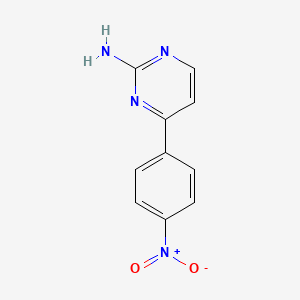

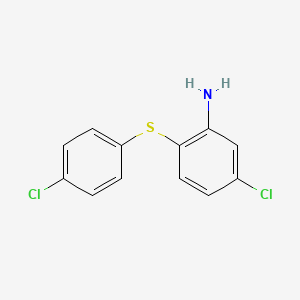

![N-[4-(dimethylamino)phenyl]guanidine](/img/structure/B1305234.png)